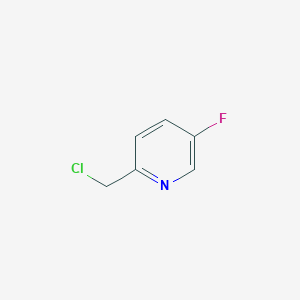

2-(Chloromethyl)-5-fluoropyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(chloromethyl)-5-fluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClFN/c7-3-6-2-1-5(8)4-9-6/h1-2,4H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHIOCGXGAXHMDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1F)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60617057 | |

| Record name | 2-(Chloromethyl)-5-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60617057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915690-76-5 | |

| Record name | 2-(Chloromethyl)-5-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60617057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(chloromethyl)-5-fluoropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(Chloromethyl)-5-fluoropyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Chloromethyl)-5-fluoropyridine is a key building block in medicinal chemistry, valued for its role in the synthesis of a variety of pharmaceutical agents. The presence of the fluoropyridine moiety is a common feature in modern drug candidates, often imparting favorable pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive overview of the primary synthetic routes to this compound, offering detailed experimental protocols, mechanistic insights, and safety considerations.

The strategic incorporation of a fluorine atom at the 5-position of the pyridine ring can significantly influence the molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. The 2-(chloromethyl) group serves as a versatile handle for introducing a wide range of functionalities through nucleophilic substitution reactions. This combination of features makes this compound a valuable intermediate for the construction of complex molecular architectures in drug discovery programs.

This document outlines two principal and field-proven synthetic strategies for the preparation of this compound:

-

Route 1: Free-radical chlorination of 2-methyl-5-fluoropyridine.

-

Route 2: Conversion of 2-(hydroxymethyl)-5-fluoropyridine to the corresponding chloride.

Each route will be discussed in detail, including the synthesis of the requisite starting materials, step-by-step experimental procedures, and methods for purification and characterization of the final product.

Synthetic Strategies and Core Concepts

The choice between the two primary synthetic routes depends on several factors, including the availability of starting materials, scalability, and desired purity of the final product. Below is a conceptual overview of the two pathways.

Figure 1: Overview of the two primary synthetic routes to this compound.

Route 1: Free-Radical Chlorination of 2-Methyl-5-fluoropyridine

This route offers a direct approach to the target molecule by selectively chlorinating the methyl group of the readily accessible 2-methyl-5-fluoropyridine. The reaction proceeds via a free-radical mechanism, typically initiated by a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, with N-chlorosuccinimide (NCS) serving as the chlorine source. This method is advantageous as it often avoids harsh acidic conditions.[1]

Synthesis of Starting Material: 2-Methyl-5-fluoropyridine

Several methods exist for the preparation of 2-methyl-5-fluoropyridine. One common approach involves the diazotization of 2-amino-5-fluoropyridine followed by a Sandmeyer-type reaction or a variation thereof. However, for the purposes of this guide, we will consider 2-methyl-5-fluoropyridine as a commercially available starting material or one that can be synthesized via established literature procedures.

Experimental Protocol: Free-Radical Chlorination

Materials:

| Reagent/Solvent | CAS Number | Molecular Formula | Molar Mass ( g/mol ) |

| 2-Methyl-5-fluoropyridine | 2369-18-8 | C6H6FN | 111.12 |

| N-Chlorosuccinimide (NCS) | 128-09-6 | C4H4ClNO2 | 133.53 |

| Azobisisobutyronitrile (AIBN) | 78-67-1 | C8H12N4 | 164.21 |

| Carbon Tetrachloride (CCl4) | 56-23-5 | CCl4 | 153.82 |

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methyl-5-fluoropyridine (1 equivalent) in anhydrous carbon tetrachloride.

-

Add N-chlorosuccinimide (1.1 equivalents) to the solution.

-

Add a catalytic amount of azobisisobutyronitrile (AIBN, ~0.05 equivalents).

-

Heat the reaction mixture to reflux (approximately 77°C for CCl4) and maintain for 4-6 hours. The reaction should be monitored by TLC or GC-MS for the disappearance of the starting material.

-

After completion, cool the reaction mixture to room temperature.

-

Filter the solid succinimide byproduct and wash it with a small amount of cold carbon tetrachloride.

-

Combine the filtrates and wash with a saturated aqueous solution of sodium bicarbonate, followed by water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford this compound.

Mechanism Insight: The reaction is initiated by the thermal decomposition of AIBN to generate radicals. These radicals abstract a chlorine atom from NCS to produce a succinimidyl radical and a chlorine radical. The chlorine radical then abstracts a hydrogen atom from the methyl group of 2-methyl-5-fluoropyridine to form a resonance-stabilized benzylic-type radical. This radical then reacts with another molecule of NCS to yield the desired product and a succinimidyl radical, which propagates the chain reaction.[1]

Figure 2: Simplified mechanism of free-radical chlorination of 2-methyl-5-fluoropyridine.

Route 2: Chlorination of 2-(Hydroxymethyl)-5-fluoropyridine

This alternative route involves the synthesis of 2-(hydroxymethyl)-5-fluoropyridine, which is then converted to the target chloromethyl compound. This two-step approach can be advantageous if the starting hydroxymethyl pyridine is more readily available or if the free-radical chlorination proves to be low-yielding or produces inseparable byproducts.

Synthesis of Starting Material: 2-(Hydroxymethyl)-5-fluoropyridine

A common method for preparing 2-(hydroxymethyl)-5-fluoropyridine is the reduction of a corresponding carboxylic acid or ester, such as 5-fluoropicolinic acid or its ethyl ester.

Experimental Protocol: Reduction of Ethyl 5-fluoropicolinate

Materials:

| Reagent/Solvent | CAS Number | Molecular Formula | Molar Mass ( g/mol ) |

| Ethyl 5-fluoropicolinate | 443-66-3 | C8H8FNO2 | 169.15 |

| Lithium Aluminum Hydride (LiAlH4) | 16853-85-3 | LiAlH4 | 37.95 |

| Tetrahydrofuran (THF), anhydrous | 109-99-9 | C4H8O | 72.11 |

| Ethyl Acetate | 141-78-6 | C4H8O2 | 88.11 |

Procedure:

-

To a solution of ethyl 5-fluoropicolinate (1 equivalent) in anhydrous tetrahydrofuran (THF) at 0°C under an inert atmosphere, slowly add lithium aluminum hydride (1.5 equivalents).

-

Stir the reaction mixture at room temperature for 1 hour.[2]

-

Monitor the reaction by TLC until the starting material is consumed.

-

Carefully quench the reaction by the dropwise addition of water at 0°C, followed by a 15% aqueous solution of sodium hydroxide and then more water.

-

Filter the resulting aluminum salts and wash the filter cake with ethyl acetate.

-

Combine the filtrates and dry the organic layer over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to yield crude (5-fluoropyridin-2-yl)methanol.

-

Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexane as the eluent to obtain pure 2-(hydroxymethyl)-5-fluoropyridine as a colorless oil.[2]

Experimental Protocol: Chlorination of 2-(Hydroxymethyl)-5-fluoropyridine

The conversion of the primary alcohol to the corresponding chloride is a standard transformation in organic synthesis. Thionyl chloride (SOCl2) is a common and effective reagent for this purpose.

Materials:

| Reagent/Solvent | CAS Number | Molecular Formula | Molar Mass ( g/mol ) |

| 2-(Hydroxymethyl)-5-fluoropyridine | 802325-29-7 | C6H6FNO | 127.12 |

| Thionyl Chloride (SOCl2) | 7719-09-7 | SOCl2 | 118.97 |

| Dichloromethane (DCM), anhydrous | 75-09-2 | CH2Cl2 | 84.93 |

Procedure:

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas trap (to neutralize evolved HCl and SO2), dissolve 2-(hydroxymethyl)-5-fluoropyridine (1 equivalent) in anhydrous dichloromethane (DCM).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add thionyl chloride (1.2-1.5 equivalents) dropwise to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours.

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.

-

Neutralize the aqueous layer with a saturated solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to obtain the crude this compound.

-

Purify the product by vacuum distillation or column chromatography.

Mechanism Insight: The reaction proceeds through the formation of a chlorosulfite intermediate, which then undergoes an intramolecular nucleophilic attack by the chloride ion, with the concomitant loss of sulfur dioxide and a proton, to yield the desired alkyl chloride. The reaction is driven by the formation of gaseous byproducts (SO2 and HCl).

Figure 3: Simplified mechanism for the chlorination of 2-(hydroxymethyl)-5-fluoropyridine with thionyl chloride.

Purification and Characterization

Purification:

-

Vacuum Distillation: This is a suitable method for purifying the final product on a larger scale, provided it is thermally stable.

-

Column Chromatography: For smaller scales or for removing closely related impurities, silica gel column chromatography using a gradient of ethyl acetate in hexanes is effective.

Characterization:

The identity and purity of this compound should be confirmed by a combination of spectroscopic methods.

| Technique | Expected Observations |

| ¹H NMR | The spectrum should show characteristic signals for the aromatic protons of the 5-fluoropyridine ring and a singlet for the chloromethyl protons. |

| ¹³C NMR | The spectrum will display the expected number of signals for the pyridine ring carbons, with the carbon attached to fluorine showing a characteristic coupling. The chloromethyl carbon will also have a distinct chemical shift. |

| Mass Spectrometry (GC-MS) | The mass spectrum should show the molecular ion peak and a characteristic isotopic pattern for the presence of one chlorine atom. |

| Infrared (IR) Spectroscopy | The IR spectrum will exhibit characteristic absorption bands for C-F, C-Cl, and aromatic C-H and C=C stretching vibrations. |

Reference ¹H NMR Data for this compound hydrochloride (in DMSO-d6, 400 MHz): The spectrum is available in public databases and can be used as a reference for the synthesized product, keeping in mind the potential for slight chemical shift differences between the free base and the hydrochloride salt.

Safety Precautions

It is imperative that all experimental work is conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, is worn at all times.

-

Thionyl Chloride: Is highly corrosive and reacts violently with water, releasing toxic gases (HCl and SO2). It should be handled with extreme care in a fume hood.

-

N-Chlorosuccinimide (NCS): Is an irritant and should be handled with care to avoid skin and eye contact.[2][3][4][5][6]

-

Azobisisobutyronitrile (AIBN): Is a flammable solid and can decompose upon heating to release nitrogen gas and toxic fumes. It should be stored in a cool place.

-

Carbon Tetrachloride: Is a toxic and carcinogenic solvent. Its use should be minimized, and it should only be handled in a well-ventilated fume hood.

-

Lithium Aluminum Hydride (LiAlH4): Reacts violently with water and is a fire hazard. It should be handled under an inert atmosphere.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

This technical guide has detailed two robust and practical synthetic routes for the preparation of this compound, a key intermediate in pharmaceutical research and development. The choice between the free-radical chlorination of 2-methyl-5-fluoropyridine and the chlorination of 2-(hydroxymethyl)-5-fluoropyridine will depend on the specific needs and resources of the laboratory. By following the detailed protocols and adhering to the safety precautions outlined, researchers can confidently synthesize this valuable building block for their drug discovery endeavors. The provided information on purification and characterization will ensure the quality and identity of the final product.

References

- Loba Chemie. (2016, May 19). N-CHLOROSUCCINIMIDE FOR SYNTHESIS MSDS.

- ChemicalBook. (2025, July 24). 5-FLUORO-2-HYDROXYMETHYL PYRIDINE.

- Cole-Parmer. (n.d.).

- East Harbour Group. (2023, March 20). N-CHLOROSUCCINIMIDE.

- Santa Cruz Biotechnology. (n.d.). N-Chlorosuccinimide.

- Chemstock. (n.d.).

- Benchchem. (2025).

Sources

An In-depth Technical Guide to 2-(Chloromethyl)-5-fluoropyridine: A Key Building Block in Modern Chemistry

This guide provides a comprehensive technical overview of 2-(Chloromethyl)-5-fluoropyridine, a pivotal heterocyclic building block for professionals in research, chemical synthesis, and drug development. We will delve into its chemical identity, structural characteristics, synthesis pathways, and significant applications, with a focus on its role in the creation of novel agrochemicals and pharmaceuticals.

Chemical Identity and Structure

This compound is a halogenated pyridine derivative. Its unique structure, featuring a reactive chloromethyl group and a fluorine atom on the pyridine ring, makes it a valuable intermediate in organic synthesis.

Core Chemical Information

| Property | Value | Source(s) |

| CAS Number | 915690-76-5 | [1][2] |

| Molecular Formula | C₆H₅ClFN | [1][3] |

| Molecular Weight | 145.56 g/mol | [1][2] |

| IUPAC Name | This compound | [3] |

| SMILES | C1=CC(=NC=C1F)CCl | [3] |

| InChI Key | YHIOCGXGAXHMDQ-UHFFFAOYSA-N | [3] |

Molecular Structure

The structure of this compound is characterized by a pyridine ring substituted at the 2-position with a chloromethyl group and at the 5-position with a fluorine atom.

Caption: 2D structure of this compound.

Synthesis and Reaction Mechanisms

The synthesis of fluorinated and chlorinated pyridines is a topic of significant industrial and academic interest. These compounds often serve as key intermediates for high-value products like agrochemicals and pharmaceuticals.[4] While specific, detailed laboratory procedures for this compound are proprietary, general synthetic strategies can be inferred from patent literature and related chemical transformations.

A common approach involves the halogenation of a suitable picoline precursor. For instance, the synthesis of related compounds like 2-chloro-5-(trifluoromethyl)pyridine can be achieved through the chlorination and subsequent fluorination of 3-picoline.[4]

Generalized Synthetic Workflow

The synthesis of halogenated pyridines often involves multi-step processes that require careful control of reaction conditions to achieve the desired regioselectivity and yield.

Caption: A simplified workflow for the synthesis of this compound.

The chloromethyl group is typically introduced via radical chlorination of the corresponding methylpyridine. This reactivity is a cornerstone of its synthetic utility, allowing for subsequent nucleophilic substitution reactions.

Applications in Research and Drug Development

The strategic placement of fluorine and a reactive chloromethyl group makes this compound a highly valuable building block.

Role of Fluorine in Medicinal Chemistry

The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry.[5] Fluorine's unique properties can significantly enhance a molecule's:

-

Metabolic Stability: The strength of the C-F bond can prevent metabolic degradation at that position.[5]

-

Binding Affinity: Fluorine's electronegativity can alter the electronic properties of the molecule, potentially leading to stronger interactions with biological targets.[5]

-

Lipophilicity and Permeability: Fluorine substitution can modulate a compound's lipophilicity, which affects its absorption, distribution, metabolism, and excretion (ADME) profile.[6]

The Chloromethyl Group as a Reactive Handle

The chloromethyl group is an excellent electrophilic site, readily undergoing nucleophilic substitution reactions. This allows for the facile introduction of a wide range of functional groups, including amines, thiols, and ethers. This versatility is crucial for building molecular complexity in drug discovery programs.

Caption: Application of this compound as a synthetic intermediate.

For example, this compound can be a precursor for synthesizing novel bioactive compounds. A recent study demonstrated its use in creating a key intermediate, 2-chloro-5-(hydrazinylmethyl)pyridine, which was then reacted with various aldehydes to produce hydrazone compounds with potential antimicrobial and anti-malarial activities.[7] This highlights the compound's role as a scaffold for generating libraries of potential therapeutic agents.

Safety, Handling, and Storage

As with many reactive chemical intermediates, proper safety precautions are paramount when handling this compound. The information below is a summary and should be supplemented by a thorough review of the full Safety Data Sheet (SDS).

Hazard Identification

This compound is considered hazardous. Key hazards associated with similar chlorinated pyridine compounds include:

-

Skin Corrosion/Irritation: Causes skin irritation and may cause severe skin burns.[8][9]

-

Eye Damage/Irritation: Causes serious eye irritation or damage.[9][10]

-

Respiratory Irritation: May cause respiratory irritation.[10][11]

Recommended Handling Procedures

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[10][12]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection (safety goggles and face shield).[10][12]

-

Handling Practices: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[11][12]

Storage

-

Store in a cool, dry, and well-ventilated place.[12]

-

Keep the container tightly closed and store locked up.[8]

-

Keep away from incompatible materials such as strong oxidizing agents and strong acids.[10]

References

- BLDpharm. 2-Chloro-5-(chloromethyl)-3-fluoropyridine.

- ChemicalBook. This compound | 915690-76-5.

- Sigma-Aldrich. 2-Chloro-5-(trifluoromethyl)pyridine 98%.

- Chemsrc. 2-Chloro-5-(chloromethyl)-3-fluoropyridine.

- Sunway Pharm Ltd. This compound - CAS:915690-76-5.

- PubChemLite. This compound (C6H5ClFN).

- Jubilant Ingrevia.

- PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.

- Fisher Scientific.

- Fisher Scientific.

- Apollo Scientific. 2-Chloro-5-(trichloromethyl)

- Santa Cruz Biotechnology. 2-Chloro-5-(chloromethyl)

- ResearchGate. Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module.

- Priya A, Mahesh Kumar N and Shachindra L Nargund. Fluorine in drug discovery: Role, design and case studies.

- MDPI.

Sources

- 1. This compound | 915690-76-5 [chemicalbook.com]

- 2. This compound - CAS:915690-76-5 - Sunway Pharm Ltd [3wpharm.com]

- 3. PubChemLite - this compound (C6H5ClFN) [pubchemlite.lcsb.uni.lu]

- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pharmacyjournal.org [pharmacyjournal.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. fishersci.com [fishersci.com]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. fishersci.com [fishersci.com]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 12. jubilantingrevia.com [jubilantingrevia.com]

Illuminating the Molecular Architecture: A Technical Guide to the Spectral Data of 2-(Chloromethyl)-5-fluoropyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Chloromethyl)-5-fluoropyridine is a key heterocyclic building block in medicinal chemistry and drug discovery, finding application in the synthesis of a variety of pharmacologically active agents. A thorough understanding of its molecular structure is paramount for its effective utilization in synthetic chemistry and for the unambiguous characterization of its derivatives. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide a powerful toolkit for elucidating the intricate structural details of this molecule. This in-depth technical guide provides a comprehensive analysis of the spectral data of this compound, offering insights into the interpretation of its NMR, IR, and MS spectra. This document is intended to serve as a valuable resource for researchers and scientists engaged in the synthesis and characterization of novel compounds incorporating this versatile pyridine derivative.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton

NMR spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of a molecule. The following sections detail the analysis of the ¹H and ¹³C NMR spectra of this compound.

A. ¹H NMR Spectroscopy

Table 1: ¹H NMR Spectral Data of this compound Hydrochloride [1]

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| H-3 | ~7.8-8.0 | m | - | Pyridine ring proton |

| H-4 | ~8.2-8.4 | m | - | Pyridine ring proton |

| H-6 | ~8.6-8.8 | d | ~3.0 | Pyridine ring proton |

| -CH₂Cl | ~4.8 | s | - | Chloromethyl protons |

Note: The spectrum was recorded in DMSO-d₆ at 400 MHz. The exact chemical shifts and coupling constants for the multiplets of H-3 and H-4 were not explicitly provided in the available data.

Interpretation of the ¹H NMR Spectrum:

-

Aromatic Region (Pyridine Ring Protons): The three protons on the pyridine ring (H-3, H-4, and H-6) resonate in the downfield region of the spectrum, characteristic of aromatic protons. The electron-withdrawing nature of the nitrogen atom and the fluorine and chlorine substituents deshields these protons, shifting their signals to higher chemical shifts. The fluorine atom at the C-5 position will introduce additional complexity to the spectrum through ¹H-¹⁹F coupling. The H-4 and H-6 protons will exhibit this coupling. The H-6 proton appears as a doublet due to coupling with the H-4 proton. The H-4 proton will be a multiplet due to coupling with both H-3 and H-6, as well as the fluorine at C-5. The H-3 proton will appear as a multiplet due to coupling with H-4.

-

Aliphatic Region (-CH₂Cl Protons): The two protons of the chloromethyl group (-CH₂Cl) appear as a singlet at approximately 4.8 ppm. The singlet nature of this signal indicates that there are no adjacent protons to couple with. The electronegativity of the adjacent chlorine atom causes a downfield shift of this signal compared to a typical methyl group.

Experimental Protocol for ¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

-

Data Processing: Process the acquired free induction decay (FID) by applying a Fourier transform, phase correction, and baseline correction.

-

Data Analysis: Integrate the signals to determine the relative number of protons and analyze the chemical shifts and coupling patterns to assign the signals to the respective protons in the molecule.

Diagram 1: Spin-Spin Coupling in the Pyridine Ring of this compound

Caption: Key fragmentation pathways of this compound in mass spectrometry.

Experimental Protocol for Mass Spectrometry:

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: The sample molecules are ionized, commonly using techniques like Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

-

Data Analysis: The mass spectrum is analyzed to determine the molecular weight of the compound and to elucidate its structure based on the observed fragmentation pattern.

Conclusion

The comprehensive analysis of the NMR, IR, and MS spectral data provides a detailed structural elucidation of this compound. The ¹H and ¹³C NMR spectra reveal the connectivity of the proton and carbon skeletons, with the fluorine atom introducing characteristic coupling patterns. The IR spectrum confirms the presence of the key functional groups, including the pyridine ring, C-F, and C-Cl bonds. Mass spectrometry provides the molecular weight and insights into the fragmentation behavior of the molecule. This guide, by integrating experimental data with theoretical predictions and established spectroscopic principles, serves as a robust reference for researchers working with this important synthetic intermediate, facilitating its unambiguous identification and characterization in complex reaction mixtures and novel molecular architectures.

References

-

PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Pretsch, E., Bühlmann, P., & Affolter, C. (2009).

- Field, L. D., Li, H., & Magill, A. M. (2013).

-

PubChemLite. This compound (C6H5ClFN). Available at: [Link]

Sources

A Technical Guide to 2-(Chloromethyl)-5-fluoropyridine: Synthesis, Commercial Availability, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Pyridines in Medicinal Chemistry

The introduction of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate. When incorporated into a pyridine ring, a privileged heterocycle in numerous approved drugs, these effects are often magnified. 2-(Chloromethyl)-5-fluoropyridine is a bifunctional reagent that offers medicinal chemists a powerful tool for the strategic incorporation of a fluorinated pyridine moiety. This guide provides an in-depth analysis of its commercial availability, a detailed plausible synthesis protocol, its chemical reactivity, and its potential applications in the synthesis of novel therapeutics.

Commercial Availability

This compound, primarily as its hydrochloride salt (CAS No. 915409-01-7), is commercially available from a range of chemical suppliers catering to the research and development sector. The availability of this building block is crucial for its adoption in drug discovery programs. A summary of representative suppliers is provided in the table below.

| Supplier | Product Name | CAS Number | Purity | Notes |

| BLD Pharm | This compound hydrochloride | 915409-01-7 | ≥97% | Available in various quantities. |

| Parchem | This compound hydrochloride | 915409-01-7 | - | Supplier for bulk and R&D quantities.[1] |

| Echemi | This compound;hydrochloride | 915409-01-7 | Industrial Grade | Available from various manufacturers.[2] |

| Lab-Chemicals.Com | This compound hydrochloride | - | - | Listed as available.[3] |

Synthesis of this compound: A Plausible and Detailed Protocol

While a specific, peer-reviewed synthesis for this compound is not extensively documented in the public domain, a robust synthetic route can be devised based on established transformations of related pyridine derivatives. The following protocol describes a plausible multi-step synthesis starting from commercially available 2-chloro-5-methylpyridine.

Experimental Protocol: Synthesis of this compound Hydrochloride

This protocol is a representative example and may require optimization for scale-up and specific laboratory conditions.

Step 1: Radical Chlorination of 2-Chloro-5-methylpyridine

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a gas inlet, dissolve 2-chloro-5-methylpyridine (1.0 eq) in a suitable anhydrous solvent such as carbon tetrachloride or dichlorobenzene under an inert atmosphere (e.g., nitrogen).

-

Initiation: Add a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (catalytic amount), to the solution.

-

Chlorination: Heat the reaction mixture to reflux. Slowly bubble chlorine gas through the solution or, alternatively, add N-chlorosuccinimide (NCS) portion-wise. The reaction should be monitored by an appropriate method, such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC), for the consumption of the starting material and the formation of 2-chloro-5-(chloromethyl)pyridine.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. If using a solvent, remove it under reduced pressure. The crude 2-chloro-5-(chloromethyl)pyridine can be purified by vacuum distillation or column chromatography on silica gel.

Step 2: Halogen Exchange (Halex) Fluorination

-

Reaction Setup: In a dry, high-pressure reaction vessel, add the purified 2-chloro-5-(chloromethyl)pyridine (1.0 eq), a fluorinating agent such as potassium fluoride (KF) (excess, e.g., 2-3 eq), and a phase-transfer catalyst (e.g., a quaternary ammonium salt like tetrabutylammonium bromide).

-

Solvent: Add a high-boiling point polar aprotic solvent such as sulfolane or N,N-dimethylformamide (DMF).

-

Reaction Conditions: Heat the mixture to a high temperature (typically 150-250 °C) and stir vigorously. The progress of the reaction should be monitored by GC or LC-MS.

-

Work-up: After cooling, the reaction mixture is filtered to remove inorganic salts. The filtrate is then subjected to an extractive work-up with an organic solvent and water. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude this compound is then purified by vacuum distillation or column chromatography.

Step 3: Formation of the Hydrochloride Salt

-

Dissolution: Dissolve the purified this compound in a dry, inert solvent such as diethyl ether or dichloromethane.

-

Acidification: Slowly bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in a suitable solvent (e.g., HCl in diethyl ether) dropwise with stirring.

-

Precipitation and Isolation: The hydrochloride salt will precipitate out of the solution. The solid is collected by filtration, washed with the dry solvent, and dried under vacuum to yield this compound hydrochloride.

Caption: Plausible synthetic workflow for this compound HCl.

Chemical Reactivity and Mechanistic Considerations

This compound is a versatile building block due to its two distinct reactive sites: the chloromethyl group and the fluorine-substituted pyridine ring.

-

Nucleophilic Substitution at the Chloromethyl Group: The chloromethyl group is highly susceptible to SN2 reactions with a wide range of nucleophiles, including amines, thiols, alcohols, and carbanions. This allows for the facile introduction of the 5-fluoropyridin-2-yl)methyl moiety into a target molecule.

-

Nucleophilic Aromatic Substitution (SNAr) of the Fluorine Atom: The fluorine atom at the 2-position of the pyridine ring is activated towards nucleophilic aromatic substitution by the electron-withdrawing effect of the ring nitrogen. Strong nucleophiles can displace the fluoride, providing a route to 2,5-disubstituted pyridines. The relative reactivity of the two sites can often be controlled by the choice of nucleophile and reaction conditions.

Applications in Drug Discovery: A Gateway to Novel Therapeutics

The this compound scaffold is of significant interest to medicinal chemists for several reasons:

-

Metabolic Stability: The strong C-F bond can block sites of oxidative metabolism, potentially increasing the in vivo half-life of a drug.[4]

-

Modulation of Physicochemical Properties: The electronegative fluorine atom can influence the pKa of the pyridine nitrogen, affecting its binding interactions with biological targets.[4] It can also modulate lipophilicity, which is a critical parameter for cell permeability and overall pharmacokinetic profile.

-

Bioisosteric Replacement: The fluoropyridine motif can act as a bioisostere for other aromatic systems, offering a way to fine-tune biological activity and ADME properties.

While a specific marketed drug directly incorporating the this compound fragment is not readily identifiable in the public literature, the utility of closely related building blocks is well-established. For instance, Lemborexant , an FDA-approved dual orexin receptor antagonist for the treatment of insomnia, is synthesized using 2-amino-5-fluoropyridine as a key intermediate.[5] This highlights the value of the 5-fluoropyridine moiety in constructing complex, biologically active molecules. The 2-(chloromethyl) group in our title compound provides a reactive handle for linking this valuable pharmacophore to other molecular fragments.

Caption: The dual functionality of this compound in drug design.

Safety and Handling

As with any reactive chemical intermediate, proper safety precautions must be observed when handling this compound and its hydrochloride salt. Based on the Safety Data Sheet (SDS) for the closely related 2-(chloromethyl)-5-fluoropyrimidine hydrochloride, the following hazards should be considered[6]:

-

Acute Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.

-

Irritation: May cause skin, eye, and respiratory irritation.

-

Handling: Use in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.

Researchers should always consult the specific Safety Data Sheet provided by the supplier before handling this compound.

Conclusion

This compound is a commercially available and highly versatile building block for drug discovery and development. Its dual reactivity allows for the strategic incorporation of the medicinally important 5-fluoropyridine moiety into a wide range of molecular architectures. A plausible and detailed synthetic protocol can be readily developed based on established chemical principles. By leveraging the unique properties imparted by the fluorine atom, medicinal chemists can utilize this compound to design and synthesize novel drug candidates with potentially improved pharmacokinetic and pharmacodynamic profiles.

References

- Capot Chemical. (2026, January 7). MSDS of 2-(chloromethyl)-5-fluoropyrimidine hydrochloride.

- European Patent Office. (2024, May 1).

- Fisher Scientific. (2011, June 2).

- Fisher Scientific. (n.d.).

- Parchem. (n.d.). This compound hydrochloride (Cas 915409-01-7).

- Google Patents. (n.d.). EP0013474B1 - Preparation of 2-chloro-5-trifluoromethylpyridine.

- Echemi. (n.d.). 915409-01-7 this compound;hydrochloride.

- Jubilant Ingrevia. (n.d.).

- MDPI. (n.d.).

- NINGBO INNO PHARMCHEM CO.,LTD. (2025, February 27).

- Benchchem. (n.d.).

- MDPI. (n.d.).

- Lab-Chemicals.Com. (n.d.). This compound hydrochloride.

- PubMed Central. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.

- Sigma-Aldrich. (2024, September 8).

- Google Patents. (n.d.). CN104610137A - Synthesis methods of 2-chloro-5-trichloromethylpyridine and 2-chloro-5-trifluoromethylpyridine.

- Google Patents. (n.d.).

- Google Patents. (n.d.). EP0373463A2 - Process for the preparation of 2-chloro-5-chloromethyl pyridine.

- Patsnap Eureka. (n.d.). Method for Continuously Preparing 2-Chloro-5-Chloromethylpyridine Using Microchannel Reactor.

- ResearchGate. (2025, August 4). Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module.

- ResearchGate. (2025, August 6). (PDF) Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.

- Benchchem. (n.d.).

- Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of Derivatives from 5-(Dichloromethyl)-2-fluoropyridine.

- The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine

- MDPI. (n.d.).

Sources

- 1. nbinno.com [nbinno.com]

- 2. jubilantingrevia.com [jubilantingrevia.com]

- 3. US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates - Google Patents [patents.google.com]

- 4. jelsciences.com [jelsciences.com]

- 5. mdpi.com [mdpi.com]

- 6. capotchem.com [capotchem.com]

An In-depth Technical Guide on the Core Reactivity and Synthetic Utility of 2-(Chloromethyl)-5-fluoropyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Chloromethyl)-5-fluoropyridine is a pivotal heterocyclic building block in modern medicinal chemistry. While it does not possess a "mechanism of action" in the traditional pharmacological sense, its significance lies in its precisely tuned chemical reactivity, which enables the synthesis of a wide array of complex, biologically active molecules. This guide elucidates the core principles governing its function as a potent electrophilic intermediate. We will dissect the electronic influences of the pyridine ring, the chloro substituent, and the fluoro substituent, which collectively define the compound's utility. Detailed protocols for its application in nucleophilic substitution reactions and an analysis of its toxicological profile are provided to offer a comprehensive understanding for drug development professionals.

Introduction: The Role of a Versatile Synthetic Intermediate

In the landscape of drug discovery and development, the efficient construction of novel molecular architectures is paramount. Heterocyclic compounds, particularly substituted pyridines, are privileged structures found in numerous approved pharmaceuticals. This compound (Molecular Formula: C₆H₅ClFN) has emerged as a critical intermediate, valued for its capacity to introduce the 5-fluoropyridin-2-ylmethyl moiety into a target molecule.[1] This guide moves beyond a superficial overview to provide a deep dive into the chemical principles that make this compound a powerful tool in the synthetic chemist's arsenal. Understanding its inherent reactivity is key to leveraging its full potential in the synthesis of next-generation therapeutics and agrochemicals.[2][3]

Physicochemical Properties and Data

A foundational understanding of a reagent's physical properties is essential for its effective and safe use in experimental design.

| Property | Value | Source |

| Molecular Formula | C₆H₅ClFN | [4] |

| Molecular Weight | 145.56 g/mol | [4] |

| CAS Number | 915690-76-5 | [4] |

| Monoisotopic Mass | 145.00946 Da | [1] |

| Predicted XlogP | 1.4 | [1] |

Core Mechanism of Chemical Reactivity

The "action" of this compound is its chemical reactivity as an electrophile, specifically as an alkylating agent. The molecule is primed for nucleophilic substitution reactions, primarily of the Sₙ2 type. This reactivity is not accidental; it is a finely tuned consequence of the electronic interplay between its constituent parts.

The primary site of reaction is the methylene carbon (the -CH₂- group). The chlorine atom, being highly electronegative, polarizes the C-Cl bond, creating a significant partial positive charge (δ+) on the carbon atom and making it an electrophilic center. This polarization renders the chlorine a good leaving group upon nucleophilic attack.

The reactivity of the chloromethyl group is significantly enhanced by the electron-withdrawing nature of the 5-fluoropyridine ring.

-

Pyridine Nitrogen: The nitrogen atom in the pyridine ring is electron-withdrawing through both inductive and resonance effects, pulling electron density away from the ring carbons.

-

Fluorine Atom: The fluorine atom at the 5-position is the most electronegative element and exerts a powerful inductive electron-withdrawing effect.

This combined electron-withdrawing effect from both the ring nitrogen and the fluorine atom further depletes electron density from the methylene carbon, amplifying its electrophilicity and making it exceptionally susceptible to attack by nucleophiles. Quantum mechanics studies on similar chloropyridines confirm that the positions of the Lowest Unoccupied Molecular Orbital (LUMO) are centered on the C-Cl carbons, which is predictive of high reactivity in nucleophilic substitutions.[5]

The diagram below illustrates the key electronic features governing the molecule's reactivity.

Application in Synthesis: A Standard Protocol

The primary application of this compound is in the alkylation of nucleophiles. This is a cornerstone reaction for creating carbon-nitrogen, carbon-oxygen, or carbon-sulfur bonds, which are fundamental linkages in many pharmaceutical agents.

This protocol provides a representative workflow for the reaction of this compound with a generic primary amine (R-NH₂).

Objective: To synthesize N-(5-fluoropyridin-2-ylmethyl)-amine.

Materials:

-

This compound (1.0 eq)

-

Primary amine (R-NH₂) (1.1 eq)

-

Anhydrous Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 eq)

-

Anhydrous Acetonitrile (MeCN) or Dimethylformamide (DMF)

-

Reaction vessel, magnetic stirrer, condenser, nitrogen/argon atmosphere setup.

Step-by-Step Methodology:

-

Setup: To a dry reaction vessel under an inert atmosphere (N₂ or Ar), add the primary amine (1.1 eq) and the anhydrous solvent (e.g., MeCN).

-

Base Addition: Add the base (e.g., K₂CO₃, 2.0 eq). The base is crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

-

Reagent Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous solvent and add it dropwise to the stirring mixture at room temperature. An exothermic reaction may be observed.

-

Reaction: Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor its progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Filter off the solid base. Evaporate the solvent under reduced pressure.

-

Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product is then purified, typically by column chromatography on silica gel.

The workflow for this synthetic application is visualized below.

Toxicological Profile and Safe Handling

The high reactivity of this compound makes it an effective synthetic tool, but also necessitates careful handling due to its potential hazards. As a reactive alkylating agent, it can react with biological nucleophiles, such as DNA and proteins, leading to toxicity.

Hazard Identification:

-

Corrosive: Causes severe skin burns and eye damage.[6][7][8] Direct contact can lead to chemical burns and, in the case of eye contact, potentially irreversible damage.[6]

-

Harmful if Swallowed: Ingestion may be harmful and can cause chemical burns to the gastrointestinal tract.[6][7]

-

Respiratory Irritant: Vapors and mists can be irritating to the respiratory system.[9]

-

Sensitization: May cause an allergic skin reaction.[7]

Handling and Precautionary Measures:

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood while wearing appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[8][10]

-

Engineering Controls: Ensure adequate ventilation to minimize inhalation exposure.[10]

-

Storage: Store in a cool, dry, well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents. Keep the container tightly closed.[10]

-

Disposal: Dispose of waste in accordance with local, regional, and national regulations. Do not allow it to enter the water system.[9]

Conclusion

This compound is a quintessential example of a molecular tool whose "action" is defined by its chemical reactivity rather than a biological effect. Its utility is derived from the potent electrophilicity of its chloromethyl group, which is significantly activated by the electron-withdrawing properties of the fluorinated pyridine ring. This predictable and high reactivity allows for its widespread use in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. A thorough understanding of its chemical mechanism, coupled with stringent adherence to safety protocols, enables researchers to effectively and safely harness its synthetic power.

References

- Jubilant Ingrevia. (n.d.). 2-chloro-5-trifluoromethylpyridine Safety Data Sheet.

- ChemicalBook. (2023). This compound | 915690-76-5.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2782801, 2-Chloro-5-fluoropyridine.

- Google Patents. (n.d.). CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine.

- Santa Cruz Biotechnology. (n.d.). 2-Chloro-5-(chloromethyl)pyridine Material Safety Data Sheet.

- Sigma-Aldrich. (2024). Safety Data Sheet for 2-Chloropyridine.

- Chemsrc. (n.d.). CAS#:951652-82-7 | 2-Chloro-5-(chloromethyl)-3-fluoropyridine.

- PubChemLite. (n.d.). This compound (C6H5ClFN).

- Funaki, T., & Tohnishi, M. (2018). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 43(3), 168-183.

- CDH Fine Chemical. (n.d.). 2-FLUORO PYRIDINE CAS No 372-48-5 MATERIAL SAFETY DATA SHEET SDS/MSDS.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 155479, 2-Chloro-5-(chloromethyl)pyridine.

- Fisher Scientific. (n.d.). Safety Data Sheet - 2-Chloro-5-(chloromethyl)pyridine.

- Google Patents. (n.d.). CN103787960A - Synthetic method of 2-chloro-5-trichloromethyl pyridine.

- Ielo, L., et al. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. International Journal of Molecular Sciences, 24(9), 7728.

- Google Patents. (n.d.). EP1626045A1 - Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof.

- BLD Pharm. (n.d.). 915409-01-7|this compound hydrochloride.

- Narkhede, H. P., et al. (2024). Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module.

- Quantum Mechanics-Chemistry. (n.d.). Correlating Reactivity Trends with Frontier Molecular Orbitals.

Sources

- 1. PubChemLite - this compound (C6H5ClFN) [pubchemlite.lcsb.uni.lu]

- 2. CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | 915690-76-5 [chemicalbook.com]

- 5. Correlating Reactivity Trends with Frontier Molecular Orbitals-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. 2-Chloro-5-(chloromethyl)pyridine | C6H5Cl2N | CID 155479 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 10. jubilantingrevia.com [jubilantingrevia.com]

Introduction: The Strategic Importance of the Fluorinated Pyridine Scaffold

An In-depth Technical Guide to the Biological Activity of 2-(Chloromethyl)-5-fluoropyridine Derivatives

The pyridine ring is a cornerstone of modern medicinal chemistry and agrochemical development, prized for its unique electronic properties and ability to engage in hydrogen bonding.[1] The strategic introduction of specific functional groups onto this scaffold can dramatically alter a molecule's physicochemical properties, metabolic stability, and target affinity. This guide focuses on derivatives of this compound, a molecular framework that combines two powerful modulators of biological activity.

The inclusion of a fluorine atom, the most electronegative element, often enhances metabolic stability by strengthening adjacent C-H bonds, increases binding affinity to target proteins, and improves membrane permeability.[2][3] Concurrently, the 2-(chloromethyl) group serves as a highly versatile synthetic handle. It is an electrophilic site, readily participating in nucleophilic substitution reactions, which allows for the systematic and efficient construction of diverse chemical libraries for biological screening. This dual-functionality makes this compound and its analogues privileged scaffolds for discovering novel therapeutic agents and crop protection chemicals.

This document provides a technical overview of the synthesis, diverse biological activities, and underlying mechanisms of action associated with this class of compounds, intended for researchers, scientists, and professionals in drug and pesticide development.

Synthetic Pathways: Leveraging the Chloromethyl Group for Derivatization

The utility of the this compound core lies in its reactivity, which provides a direct route to a vast array of derivatives. The primary synthetic routes for the parent scaffold often begin with precursors like 3-picoline, which undergo a series of chlorination and fluorination reactions.[4][5] The key feature for library development is the reactivity of the chloromethyl group.

This group acts as a potent electrophile, enabling facile reaction with a wide range of nucleophiles such as amines, thiols, and alcohols. This allows for the introduction of various side chains and functional groups, which is a critical step in tuning the molecule's biological activity. A common and effective strategy involves converting the chloromethyl group into a hydrazinylmethyl intermediate, which can then be condensed with various aldehydes to form hydrazone derivatives, a class of compounds known for broad bioactivity.[6]

Caption: Generalized workflow for derivatizing the core scaffold.

Section 1: Agrochemical Applications

The trifluoromethylpyridine moiety, a close structural relative, is a well-established component in numerous commercial agrochemicals, including herbicides, insecticides, and fungicides.[2][4] This success underscores the potential of related fluorinated pyridine scaffolds.

Insecticidal Activity

The 2-chloro-5-(chloromethyl)pyridine scaffold is a crucial intermediate in the synthesis of neonicotinoid insecticides such as imidacloprid and acetamiprid.[5] The chloromethyl group is the key attachment point for the pharmacophore responsible for binding to nicotinic acetylcholine receptors in insects, leading to paralysis and death. While direct data on the 5-fluoro analogue is sparse, the structural similarity strongly suggests its potential as a precursor for novel insecticides. Derivatives could be designed to have altered target affinity or an improved metabolic profile in insects.

Herbicidal and Fungicidal Potential

The 2-(chloromethyl) group can be hydrolyzed to a formyl group (an aldehyde), creating a 2-fluoro-5-formylpyridine intermediate.[7] This aldehyde is a valuable building block for various classes of agrochemicals.

-

Herbicides: The formyl group can undergo condensation reactions to generate inhibitors of essential plant enzymes. For example, it can be used to synthesize analogues of PPO (protoporphyrinogen oxidase) inhibiting herbicides.[8]

-

Fungicides: The aldehyde allows for the construction of vinyl ethers via Wittig-type reactions, a structural motif found in potent strobilurin-class fungicides which inhibit mitochondrial respiration in fungi.[7]

Section 2: Antiviral Activity, Particularly in Plant Pathology

Recent research has highlighted the significant potential of fluorinated pyridine derivatives as plant activators, substances that induce a defense response in plants against pathogens. This represents a promising alternative to direct-acting virucides.

Mechanism of Action: Inducing Systemic Acquired Resistance (SAR)

Derivatives of trifluoromethyl pyridine, specifically those linked to a piperazine moiety, have demonstrated potent activity against Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV).[9] The primary mechanism is not direct inhibition of the virus but the activation of the plant's own immune system.

Treatment with these compounds leads to an increase in the activity of key defense-related enzymes, including:

-

Superoxide Dismutase (SOD): Manages oxidative stress.

-

Polyphenol Oxidase (PPO): Involved in producing antimicrobial compounds.

-

Phenylalanine Ammonialyase (PAL): A crucial enzyme in the phenylpropanoid biosynthesis pathway, which produces salicylic acid and other defense signaling molecules.[9]

This cascade activation strengthens the plant's systemic acquired resistance (SAR), making it less susceptible to viral infection and spread.

Caption: Proposed mechanism of antiviral action in plants.

Efficacy Data

Several trifluoromethyl pyridine piperazine derivatives have shown antiviral activity superior to the commercial standard, ningnanmycin. The substitutions on the piperazine ring are critical for potency.

| Compound ID | Structure (R Group) | Target Virus | Activity Type | EC₅₀ (µg/mL) | Reference EC₅₀ (Ningnanmycin) |

| A16 | 2-chloro-4-fluorobenzyl | TMV | Protection | 18.4 | 50.2 |

| A3 | 4-fluoro-3-(trifluoromethyl)benzyl | TMV | Protection | 20.2 | 50.2 |

| A16 | 2-chloro-4-fluorobenzyl | CMV | Protection | 347.8 | 359.6 |

| A1/A3 | - | CMV | Curative | > Ningnanmycin | - |

(Data sourced from reference[9])

Section 3: Anticancer Potential

Pyridine derivatives are prevalent in oncology, with many FDA-approved drugs targeting key signaling pathways in cancer cells.[3][10] The inclusion of fluorine and reactive side chains, as seen in the this compound scaffold, aligns with modern strategies for designing potent anticancer agents.

Mechanism of Action: Kinase Inhibition

A primary mechanism for pyridine-based anticancer drugs is the inhibition of protein kinases, enzymes that regulate cell growth, proliferation, and survival. Many of these drugs function as ATP-competitive inhibitors, binding to the ATP pocket of kinases like Vascular Endothelial Growth Factor Receptor (VEGFR), which is crucial for tumor angiogenesis.[10] The pyridine nitrogen often forms a critical hydrogen bond within the hinge region of the kinase domain. The 5-fluoro substituent can further enhance binding affinity through favorable electrostatic interactions.

While specific data for this compound derivatives is emerging, related structures show significant promise. For instance, O-alkyl derivatives of 2'-deoxy-5-(trifluoromethyl)uridine demonstrated oral antitumor activity against sarcoma 180 that was four-fold more active than the parent compound.[11] The 3'-O-(p-chlorobenzyl) derivative was particularly potent, with an ED₅₀ less than one-tenth of the parent drug.[11]

Caption: General mechanism of anticancer action via kinase inhibition.

Cytotoxicity Data

Studies on various pyridine derivatives have demonstrated potent cytotoxicity against a range of human cancer cell lines. For example, certain 2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine derivatives showed excellent activity against MCF-7 (breast) and SK-MEL-28 (melanoma) cell lines, with IC₅₀ values in the low micromolar range (1-10 µM).[12] This highlights the potential of the broader pyridine class, suggesting that derivatives of this compound are strong candidates for anticancer screening programs.

Experimental Protocols

Protocol 1: Synthesis of a Hydrazone Derivative from 2-Chloro-5-(chloromethyl)pyridine

This protocol provides a representative example of how the chloromethyl handle is used to synthesize more complex derivatives, as adapted from methodologies for similar compounds.[6]

Objective: To synthesize a hydrazone derivative via a 2-chloro-5-(hydrazinylmethyl)pyridine intermediate.

Materials:

-

2-Chloro-5-(chloromethyl)pyridine

-

Hydrazine hydrate

-

Aromatic aldehyde (e.g., benzaldehyde)

-

Ethanol

-

Flow reactor module (or round-bottom flask for batch synthesis)

-

Magnetic stirrer and heating mantle

Procedure:

-

Intermediate Synthesis:

-

Dissolve 2-chloro-5-(chloromethyl)pyridine (1 equivalent) in ethanol.

-

Add hydrazine hydrate (1.2 equivalents) dropwise to the solution at room temperature.

-

Stir the reaction mixture for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure. The resulting crude product, 2-chloro-5-(hydrazinylmethyl)pyridine, can be used in the next step, often without further purification.

-

-

Hydrazone Formation:

-

Dissolve the crude intermediate (1 equivalent) in ethanol.

-

Add the selected aromatic aldehyde (1 equivalent) to the solution.

-

Add a catalytic amount of glacial acetic acid (2-3 drops).

-

Reflux the mixture for 3-6 hours, monitoring by TLC.

-

After the reaction is complete, cool the mixture to room temperature. The product often precipitates out of solution.

-

Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

-

Characterize the final product using FTIR, NMR, and mass spectrometry.

-

Protocol 2: In Vivo Antiviral Activity Assay (Half-Leaf Method)

This protocol is used to assess the protective, curative, and inactivation activity of compounds against plant viruses like TMV.[9][13]

Objective: To quantify the antiviral efficacy of a test compound on live plants.

Materials:

-

Host plants (e.g., Nicotiana tabacum L.)

-

Purified Tobacco Mosaic Virus (TMV) solution

-

Test compound solution (e.g., 500 µg/mL in 1% Tween 80)

-

Control solution (1% Tween 80)

-

Phosphate buffer

-

Carborundum (abrasive)

Procedure:

-

Virus Inoculation:

-

Lightly dust the upper surface of mature plant leaves with carborundum.

-

Using a brush or cotton swab, gently rub the TMV solution onto the entire surface of each leaf to create micro-wounds for viral entry.

-

After 30 minutes, rinse the leaves gently with water to remove excess virus and carborundum.

-

-

Application of Test Compounds:

-

For Protection Activity: Apply the test compound solution to the left half of the leaf and the control solution to the right half before virus inoculation.

-

For Curative Activity: Apply the test compound solution to the left half of the leaf and the control solution to the right half after virus inoculation.

-

For Inactivation Activity: Mix the test compound with the virus solution and incubate for 30 minutes. Then, apply this mixture to the left half of the leaf. Apply a mixture of the control solution and virus to the right half.

-

-

Incubation and Data Collection:

-

Keep the plants in a controlled environment (greenhouse) for 2-4 days to allow local lesions (spots) to develop.

-

Count the number of lesions on both the treated (left) and control (right) halves of each leaf.

-

Calculate the percent inhibition using the formula: Inhibition (%) = [ (C - T) / C ] × 100 Where C = number of lesions on the control half, and T = number of lesions on the treated half.

-

-

Dose-Response Analysis:

-

To determine the EC₅₀ value, repeat the experiment using a serial dilution of the test compound (e.g., 500, 250, 125, 62.5 µg/mL).

-

Plot the inhibition percentage against the log of the concentration and calculate the EC₅₀.

-

Conclusion and Future Directions

The this compound scaffold is a highly promising platform for the development of novel, biologically active compounds. Its inherent chemical reactivity allows for the creation of diverse molecular libraries, while the presence of the fluorine atom imparts advantageous physicochemical properties. The demonstrated efficacy of related structures in agrochemical, antiviral, and anticancer applications provides a strong rationale for the continued exploration of this chemical space.

Future research should focus on synthesizing and screening novel derivatives to build comprehensive Structure-Activity Relationship (SAR) models. Investigating additional biological targets, such as bacterial or fungal pathogens, could unveil new therapeutic applications. Furthermore, optimizing the pharmacokinetic and metabolic profiles of lead compounds will be a critical step in translating these promising laboratory findings into valuable products for medicine and agriculture.

References

-

Fujikawa, S., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 194-210. Available at: [Link]

- Google Patents. (1984). Preparation of 2-chloro-5-trifluoromethylpyridine. EP0013474B1.

-

Chemsrc. 2-Chloro-5-(chloromethyl)-3-fluoropyridine. Available at: [Link]

-

Koca, M., et al. (2023). Structural, spectroscopic and molecular docking studies on 2-amino-3-chloro-5-trifluoromethyl pyridine: A potential bioactive agent. Journal of Molecular Structure, 1275, 134675. Available at: [Link]

-

Narkhede, H., et al. (2025). Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. Asian Journal of Chemistry, 37(5), 1039-1043. Available at: [Link]

-

Yamashita, J., et al. (1989). Studies on antitumor agents. 8. Antitumor activities of O-alkyl derivatives of 2'-deoxy-5-(trifluoromethyl)uridine and 2'-deoxy-5-fluorouridine. Journal of Medicinal Chemistry, 32(1), 136-9. Available at: [Link]

-

Al-Masoudi, N. A., et al. (2021). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 26(12), 3647. Available at: [Link]

-

Semantic Scholar. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Available at: [Link]

-

Patsnap. Synthesis method of 2-chloro-5-chloromethyl pyridine. Available at: [Link]

-

Li, Y., et al. (2019). 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus. Molecules, 24(23), 4252. Available at: [Link]

-

Wang, Z., et al. (2022). Novel trifluoromethylpyridine piperazine derivatives as potential plant activators. Frontiers in Plant Science, 13, 1046808. Available at: [Link]

-

Wu, H., et al. (2022). Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Arabian Journal of Chemistry, 15(1), 103525. Available at: [Link]

-

Yang, S., et al. (2022). Synthesis of Novel α-Trifluoroanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. Molecules, 27(19), 6195. Available at: [Link]

-

Semantic Scholar. (2023). PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS. Available at: [Link]

-

D'Oria, M., et al. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Molecules, 28(7), 3122. Available at: [Link]

-

Awano, H., et al. (1996). Synthesis and antiviral activity of 5-substituted (2'S)-2'-deoxy-2'-C-methylcytidines and -uridines. Archiv der Pharmazie, 329(2), 66-72. Available at: [Link]

-

Wang, Y., et al. (2024). Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1. RSC Medicinal Chemistry, 15(2), 539-552. Available at: [Link]

-

Al-Masoudi, N. A., et al. (2022). Review on fluorinated nucleoside/non-nucleoside FDA-approved antiviral drugs. Frontiers in Chemistry, 10, 1024898. Available at: [Link]

-

Boukhalkhal, K., et al. (2022). Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine Derivatives Bearing Sulfonamides. Molecules, 27(16), 5275. Available at: [Link]

-

Morak-Młodawska, B., et al. (2020). Phenothiazines Modified with the Pyridine Ring as Promising Anticancer Agents. Molecules, 25(22), 5464. Available at: [Link]

-

Stuyver, L. J., et al. (2008). The mechanism of action of beta-D-2'-deoxy-2'-fluoro-2'-C-methylcytidine involves a second metabolic pathway leading to beta-D-2'-deoxy-2'-fluoro-2'-C-methyluridine 5'-triphosphate, a potent inhibitor of the hepatitis C virus RNA-dependent RNA polymerase. Antimicrobial Agents and Chemotherapy, 52(2), 458-64. Available at: [Link]

-

Pisani, L., et al. (2022). Chemical and Biological Evaluation of Novel 1H-Chromeno[3,2-c]pyridine Derivatives as MAO Inhibitors Endowed with Potential Anticancer Activity. Molecules, 27(12), 3704. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Synthesis method of 2-chloro-5-chloromethyl pyridine - Eureka | Patsnap [eureka.patsnap.com]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. Novel trifluoromethylpyridine piperazine derivatives as potential plant activators - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Studies on antitumor agents. 8. Antitumor activities of O-alkyl derivatives of 2'-deoxy-5-(trifluoromethyl)uridine and 2'-deoxy-5-fluorouridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]

The Strategic deployment of 2-(Chloromethyl)-5-fluoropyridine in Modern Medicinal Chemistry: A Technical Guide

Foreword: The Ascendancy of Fluorinated Pyridines in Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine into heterocyclic scaffolds has become a cornerstone of rational drug design. The unique physicochemical properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—offer a powerful toolkit for modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates. Among the myriad of fluorinated heterocycles, the fluoropyridine moiety has garnered significant attention for its ability to enhance metabolic stability, improve binding affinity, and fine-tune basicity, thereby addressing key challenges in drug development. This guide focuses on a particularly valuable building block within this class: 2-(Chloromethyl)-5-fluoropyridine. Its bifunctional nature, possessing both a reactive chloromethyl group for nucleophilic substitution and a fluorinated pyridine ring, makes it a versatile synthon for the construction of complex molecular architectures targeting a diverse range of biological targets. This document will provide an in-depth exploration of its synthesis, reactivity, and strategic applications, offering researchers and drug development professionals a comprehensive understanding of its potential.

I. Synthesis and Physicochemical Properties: Establishing a Foundation for Application

Proposed Synthetic Pathway: Free-Radical Chlorination

The most plausible and industrially scalable approach to this compound involves the free-radical chlorination of 5-fluoro-2-methylpyridine. This method is analogous to the well-documented side-chain chlorination of other 2-chloro-methylpyridines. The reaction proceeds via a free-radical chain mechanism, typically initiated by UV light or a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO).

A common and effective chlorinating agent for this transformation is N-chlorosuccinimide (NCS), which offers advantages in terms of handling and selectivity compared to chlorine gas.

Conceptual Experimental Protocol: Free-Radical Chlorination of 5-fluoro-2-methylpyridine

-

Reaction Setup: To a solution of 5-fluoro-2-methylpyridine (1.0 eq.) in a suitable inert solvent (e.g., carbon tetrachloride or chlorobenzene) is added N-chlorosuccinimide (1.0-1.2 eq.) and a catalytic amount of a radical initiator (e.g., AIBN, 0.05 eq.).

-

Reaction Conditions: The reaction mixture is heated to reflux (typically 70-90 °C) under an inert atmosphere (e.g., nitrogen or argon). The progress of the reaction is monitored by a suitable analytical technique, such as gas chromatography-mass spectrometry (GC-MS) or thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the succinimide byproduct is removed by filtration. The filtrate is then washed with an aqueous solution of sodium thiosulfate to quench any remaining NCS, followed by a brine wash. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography on silica gel to yield this compound.

Table 1: Physicochemical Properties of Key Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Key Hazards |

| 5-fluoro-2-methylpyridine | C6H6FN | 111.12 | 138-140 | Harmful if swallowed, causes skin and eye irritation, may cause respiratory irritation. |

| N-chlorosuccinimide (NCS) | C4H4ClNO2 | 133.53 | Decomposes | Oxidizer, causes severe skin burns and eye damage. |

| This compound | C6H5ClFN | 145.56 | Not available | Presumed to be toxic and corrosive. |

Alternative Synthetic Considerations

An alternative, though likely more circuitous, route could involve the synthesis of 2-(hydroxymethyl)-5-fluoropyridine followed by conversion of the alcohol to the corresponding chloride using a chlorinating agent like thionyl chloride or phosphorus oxychloride. However, the direct chlorination of the methyl group is generally a more atom-economical and efficient process.

II. The Role of the 5-Fluoropyridin-2-ylmethyl Moiety in Medicinal Chemistry

The incorporation of the this compound scaffold into a drug candidate can profoundly influence its biological activity and pharmacokinetic profile. The strategic placement of the fluorine atom and the pyridine nitrogen imparts a unique set of properties that medicinal chemists can leverage to optimize drug-like characteristics.

Modulation of Physicochemical Properties

-

Basicity (pKa): The electron-withdrawing nature of the fluorine atom at the 5-position significantly reduces the basicity of the pyridine nitrogen. This modulation of pKa is critical for controlling the ionization state of the molecule at physiological pH, which in turn affects its solubility, permeability, and potential for off-target interactions with aminergic GPCRs.

-